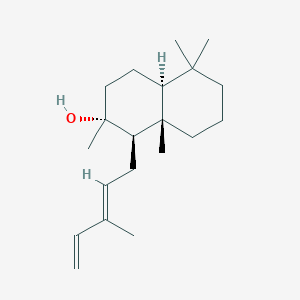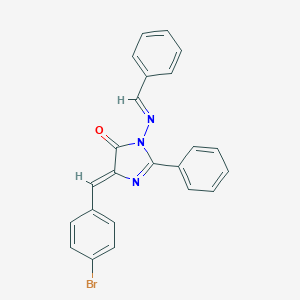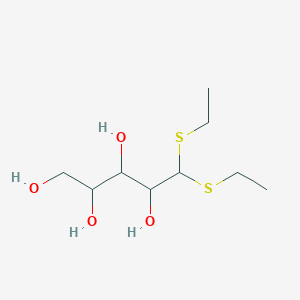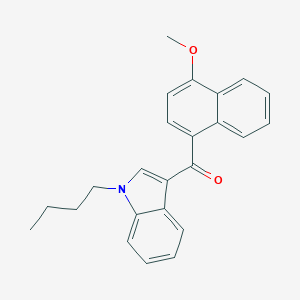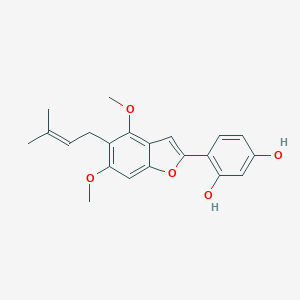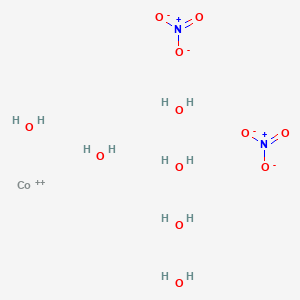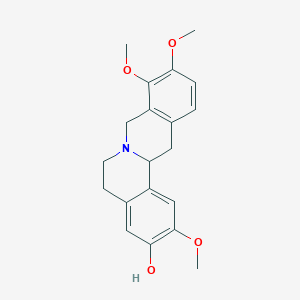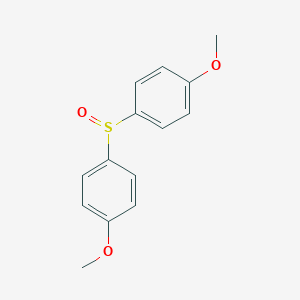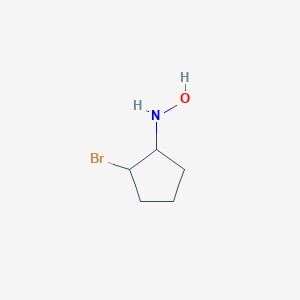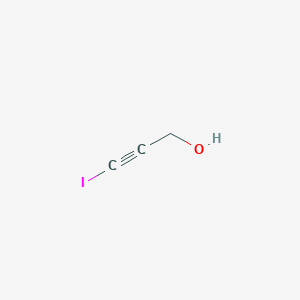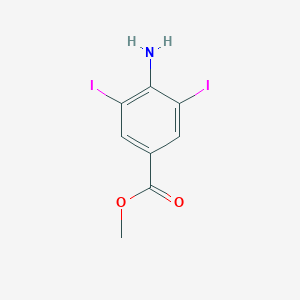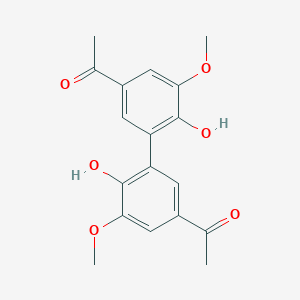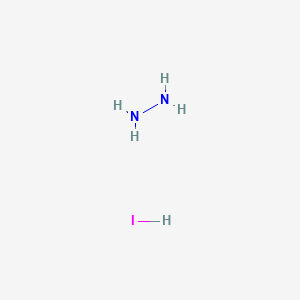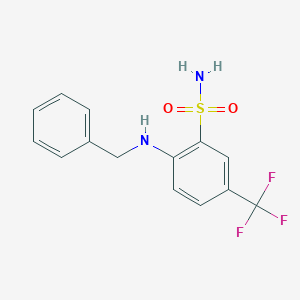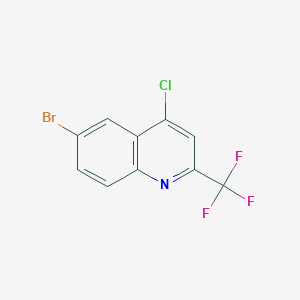
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . Its molecular weight is 310.5 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a solid compound . Its IUPAC name is 6-bromo-4-chloro-2-(trifluoromethyl)quinoline . The InChI code is 1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline have shown antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Chemical Synthesis and Photophysics
- Synthesis via Buchwald–Hartwig Amination : A successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has been reported, displaying strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Steric Pressure and Chemical Reactivity
- Steric Pressure and Deprotonation Studies : Research has explored the steric pressure and selective deprotonation in compounds like 4-bromo-2-(trifluoromethyl)quinoline, revealing insights into the reactivity of such halogenated quinolines (Schlosser et al., 2006).
Quinoline Derivatives and Functionalization
- Functionalization of Quinoline Derivatives : Studies have shown the potential for regiochemical exhaustive functionalization reactions, using organolithium intermediates derived from compounds like 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (Marull & Schlosser, 2004).
Applications in Liquid Crystals
- Liquid Crystal Synthesis : Synthesis of 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines has been reported, with some compounds displaying liquid crystal properties, influenced by molecular length and torsional angles (Rodrigues et al., 2019).
Green Chemistry Approaches
- Catalyst-Free Green Synthesis : A solvent-free and catalyst-free approach for the preparation of 6H-chromeno[4,3b]quinolin-6-ones, which aligns with the principles of green chemistry, has been developed (Patra, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQQFAWABXNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381076 | |
| Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-28-6 | |
| Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



